molecular formula C10H6BrFS B1503450 2-Bromo-5-(4-fluorophenyl)thiophene CAS No. 1073313-97-9

2-Bromo-5-(4-fluorophenyl)thiophene

Cat. No.: B1503450
CAS No.: 1073313-97-9
M. Wt: 257.12 g/mol
InChI Key: SVSGIDPCBJSBSB-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a bromo group at the second position and a fluorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene typically involves the following steps:

  • Bromination: The thiophene ring is brominated at the second position using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4).

  • Fluorination: The fluorophenyl group is introduced at the fifth position through a nucleophilic aromatic substitution reaction, where a fluorine source such as Selectfluor is used.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(4-fluorophenyl)thiophene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromo group into a hydrogen atom, resulting in the formation of 2-hydroxy-5-(4-fluorophenyl)thiophene.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Hydroxy Derivatives: Resulting from reduction reactions.

  • Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-5-(4-fluorophenyl)thiophene has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-fluorophenyl)thiophene exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-5-(4-fluorophenyl)thiophene

  • 2-Bromo-5-(3-fluorophenyl)thiophene

  • 2-Iodo-5-(4-fluorophenyl)thiophene

Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGIDPCBJSBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697085
Record name 2-Bromo-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073313-97-9
Record name 2-Bromo-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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